REACTION_CXSMILES
|
[N+:1]([C:4]1[C:12]2[O:11][C:10]([C:13]([O:15]C)=[O:14])=[CH:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].[OH-].[K+]>C(O)C>[N+:1]([C:4]1[C:12]2[O:11][C:10]([C:13]([OH:15])=[O:14])=[CH:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C=C(OC21)C(=O)OC
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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2.08 g
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The suspension was stirred for another 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
|
TEMPERATURE
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Details
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at reflux for 1 hour
|
Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
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ADDITION
|
Details
|
The residue was diluted with water
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Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C=C(OC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.54 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |